molecular formula C17H15ClN2O4 B607750 GSK065 CAS No. 1953156-61-0

GSK065

Cat. No.: B607750
CAS No.: 1953156-61-0
M. Wt: 346.8 g/mol
InChI Key: WPAHVUADNLXSOM-SNVBAGLBSA-N
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Description

  • Preparation Methods

    • Specific synthetic routes and reaction conditions for GSK065 are not widely documented.
    • it was developed through a partnership between the University of Edinburgh’s Centre for Inflammation Research and GSK’s Discovery Partnerships with Academia program.
  • Chemical Reactions Analysis

    • GSK065 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • The major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

    • GSK065’s applications span multiple fields:

        Chemistry: Potential use as a KMO inhibitor in drug discovery.

        Biology: Investigating its impact on kynurenine metabolism and cellular pathways.

        Medicine: Targeting AP-MODS-associated elevation in 3-hydroxykynurenine levels.

        Industry: Developing therapeutic interventions for acute pancreatitis.

  • Mechanism of Action

    • GSK065’s mechanism involves inhibiting KMO, an enzyme involved in tryptophan metabolism.
    • By reducing 3-hydroxykynurenine levels, it aims to mitigate organ damage associated with AP-MODS.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available literature.

    Properties

    CAS No.

    1953156-61-0

    Molecular Formula

    C17H15ClN2O4

    Molecular Weight

    346.8 g/mol

    IUPAC Name

    3-[5-chloro-6-[(1R)-1-pyridin-2-ylethoxy]-1,2-benzoxazol-3-yl]propanoic acid

    InChI

    InChI=1S/C17H15ClN2O4/c1-10(13-4-2-3-7-19-13)23-16-9-15-11(8-12(16)18)14(20-24-15)5-6-17(21)22/h2-4,7-10H,5-6H2,1H3,(H,21,22)/t10-/m1/s1

    InChI Key

    WPAHVUADNLXSOM-SNVBAGLBSA-N

    Isomeric SMILES

    C[C@H](C1=CC=CC=N1)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl

    SMILES

    O=C(O)CCC1=NOC2=CC(O[C@@H](C3=NC=CC=C3)C)=C(Cl)C=C12

    Canonical SMILES

    CC(C1=CC=CC=N1)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    GSK-065;  GSK 065;  GSK065

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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